3-Methyl Pseudoephedrine
3-Methyl Pseudoephedrine
Buphedrone is a substituted cathinone characterized by an ethyl group at the α position and an N-terminal methyl group. This metabolite of buphedrone features conversion of the β-keto group to β-hydroxy and is an enantiomeric mixture of the R,R and S,S orientations at carbons one and two, as in pseudoephedrine. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research purposes.
Brand Name:
Vulcanchem
CAS No.:
1246817-96-8
VCID:
VC0135040
InChI:
InChI=1S/C11H17NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10-13H,3H2,1-2H3;1H/t10-,11-;/m1./s1
SMILES:
CCC(C(C1=CC=CC=C1)O)NC.Cl
Molecular Formula:
C11H17NO • HCl
Molecular Weight:
215.7
3-Methyl Pseudoephedrine
CAS No.: 1246817-96-8
Reference Standards
VCID: VC0135040
Molecular Formula: C11H17NO • HCl
Molecular Weight: 215.7
CAS No. | 1246817-96-8 |
---|---|
Product Name | 3-Methyl Pseudoephedrine |
Molecular Formula | C11H17NO • HCl |
Molecular Weight | 215.7 |
IUPAC Name | (1R,2R)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C11H17NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10-13H,3H2,1-2H3;1H/t10-,11-;/m1./s1 |
Standard InChIKey | DBIYVUUUZVZMQD-NDXYWBNTSA-N |
SMILES | CCC(C(C1=CC=CC=C1)O)NC.Cl |
Appearance | Assay:≥98%A crystalline solid |
Description | Buphedrone is a substituted cathinone characterized by an ethyl group at the α position and an N-terminal methyl group. This metabolite of buphedrone features conversion of the β-keto group to β-hydroxy and is an enantiomeric mixture of the R,R and S,S orientations at carbons one and two, as in pseudoephedrine. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research purposes. |
Synonyms | (αS)-α-[(1S)-1-(Methylamino)propyl]benzenemethanol; |
PubChem Compound | 121491898 |
Last Modified | Nov 11 2021 |
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